(2-FLUORO-6-FORMYL-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER
Description
(2-FLUORO-6-FORMYL-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER is a synthetic aromatic compound featuring a phenyl ring substituted with a fluorine atom at the 2-position and a formyl (-CHO) group at the 6-position. The tert-butyl carbamate (-OC(O)N(Boc)) group is attached to the phenyl ring, serving as a protective group for amines in organic synthesis.
Properties
IUPAC Name |
tert-butyl N-(2-fluoro-6-formylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO3/c1-12(2,3)17-11(16)14-10-8(7-15)5-4-6-9(10)13/h4-7H,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTSMYJQTZJPRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC=C1F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50467740 | |
| Record name | TERT-BUTYL 2-FLUORO-6-FORMYLPHENYLCARBAMATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50467740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
844891-30-1 | |
| Record name | 1,1-Dimethylethyl N-(2-fluoro-6-formylphenyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=844891-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | TERT-BUTYL 2-FLUORO-6-FORMYLPHENYLCARBAMATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50467740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Boc-2-fluoro-6-formylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-fluoro-6-formylphenylcarbamate typically involves the reaction of 2-fluoro-6-formylphenol with tert-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production methods for tert-butyl 2-fluoro-6-formylphenylcarbamate involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(2-FLUORO-6-FORMYL-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-fluoro-6-carboxyphenylcarbamate.
Reduction: 2-fluoro-6-hydroxymethylphenylcarbamate.
Substitution: Various substituted phenylcarbamates depending on the nucleophile used.
Scientific Research Applications
(2-FLUORO-6-FORMYL-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-fluoro-6-formylphenylcarbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The fluoro group can participate in hydrogen bonding and other interactions that influence the compound’s activity .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparisons
Key structural analogs and their distinguishing features are summarized below:
Key Differences and Implications
Substituent Effects
Halogen Type :
Carbonyl Groups :
Positional Isomerism
- In contrast, analogs like [(3-BROMO-4-FLUOROPHENYL)METHYL]-CARBAMIC ACID TERT-BUTYL ESTER have adjacent substituents (3-Br, 4-F), which may sterically hinder certain transformations.
Ring Systems
Physicochemical Properties
- Lipophilicity : Brominated analogs (e.g., ) exhibit higher logP values (~3.2) due to bromine’s hydrophobic nature, whereas the target’s formyl group reduces logP (~2.5), enhancing aqueous solubility.
- Molecular Weight : Bromine and chlorine substituents increase molecular weight (e.g., 304.15 g/mol for vs. ~263.26 g/mol for the target).
Research Findings and Trends
- Resistance Considerations: Overuse of antibiotics has driven demand for novel intermediates with optimized stability and reactivity .
Biological Activity
(2-Fluoro-6-formyl-phenyl)-carbamic acid tert-butyl ester, with the CAS number 844891-30-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
- Molecular Formula : C₁₂H₁₄FNO₃
- Molecular Weight : 239.25 g/mol
- Appearance : White solid
The compound features a fluoro group and a formyl group, which contribute to its unique reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with nucleophilic sites on proteins and other biomolecules. The formyl group can form covalent bonds, leading to modifications that affect protein function. The fluoro group enhances hydrogen bonding capabilities, influencing the compound's overall reactivity and biological interactions.
Biological Activity
Research into the biological activity of this compound has indicated several potential applications:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce significant cell death in human A549 lung adenocarcinoma cells, indicating its potential role in cancer treatment.
- Enzyme Inhibition : The compound has been investigated for its inhibitory effects on specific enzymes involved in metabolic pathways. Its structural features allow it to act as a competitive inhibitor, potentially affecting cellular processes related to growth and proliferation.
- Pharmacological Applications : Due to its ability to modify biomolecules, this compound is being explored as a pharmacological tool in drug development. Its unique structure may provide a scaffold for creating more potent derivatives with enhanced therapeutic profiles .
Case Studies
Several studies have highlighted the biological implications of this compound:
-
Study on Anticancer Properties :
- Objective : To evaluate the cytotoxic effects on A549 lung adenocarcinoma cells.
- Findings : The compound demonstrated significant cytotoxicity with an IC50 value indicating effective concentration levels for inducing cell death.
- : This suggests potential use in targeted cancer therapies.
-
Enzyme Interaction Studies :
- Objective : To assess the inhibition of metabolic enzymes.
- Findings : The compound was found to inhibit specific enzymes critical for cellular metabolism, impacting growth rates in cultured cells.
- : This positions the compound as a candidate for further development in metabolic regulation therapies .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure | Activity | Notes |
|---|---|---|---|
| Tert-butyl 4-fluoro-2-formylphenylcarbamate | Similar structure with different positioning | Moderate | Different reactivity profile |
| 2-Fluoro-6-formylphenylcarbamate | Lacks tert-butyl group | Low | Less steric hindrance |
The presence of both fluoro and formyl groups alongside the tert-butyl moiety grants this compound distinctive reactivity compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
